Iron(2+);1-methylcyclopenta-1,3-diene

Catalog No.
S1503330
CAS No.
1291-47-0
M.F
C12H14Fe 10*
M. Wt
214.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Iron(2+);1-methylcyclopenta-1,3-diene

CAS Number

1291-47-0

Product Name

Iron(2+);1-methylcyclopenta-1,3-diene

IUPAC Name

iron(2+);1-methylcyclopenta-1,3-diene

Molecular Formula

C12H14Fe 10*

Molecular Weight

214.08 g/mol

InChI

InChI=1S/2C6H7.Fe/c2*1-6-4-2-3-5-6;/h2*2-5H,1H3;/q2*-1;+2

InChI Key

YTOVAWUSMUMHIM-UHFFFAOYSA-N

SMILES

CC1=CC=C[CH-]1.CC1=CC=C[CH-]1.[Fe+2]

Canonical SMILES

CC1=CC=C[CH-]1.CC1=CC=C[CH-]1.[Fe+2]

Catalyst for Organic Transformations:

Iron(2+);1-methylcyclopenta-1,3-diene, also known as Cp*FeMe2, is a well-studied organometallic compound with applications in various organic transformations. Its ability to form and activate small molecules through its metal center makes it a versatile catalyst for reactions like:

  • Hydrogenation: Cp*FeMe2 can efficiently catalyze the hydrogenation of alkenes and alkynes, offering an alternative to traditional noble metal catalysts like palladium and platinum.
  • Hydroamination: This compound also finds use in hydroamination reactions, where an amine group and a hydrogen atom are added across a double bond. This process is useful for synthesizing valuable nitrogen-containing compounds.
  • Hydrosilylation: Cp*FeMe2 can catalyze the addition of a silicon-hydrogen bond (Si-H) across an unsaturated bond, enabling the formation of organosilicon compounds with diverse applications in materials science and pharmaceuticals.

Model System for Organometallic Chemistry:

Due to its well-defined structure and readily accessible +2 oxidation state of the iron center, Cp*FeMe2 serves as a valuable model system for studying fundamental aspects of organometallic chemistry. Researchers utilize this compound to:

  • Investigate the mechanisms of organometallic reactions: By understanding how Cp*FeMe2 interacts with substrates and reagents, scientists can gain insights into the reaction pathways and factors influencing their efficiency and selectivity.
  • Develop new synthetic methods: The knowledge gained from studying Cp*FeMe2 can be applied to design and develop novel catalysts for various organic transformations, potentially leading to more efficient and sustainable synthetic processes.

Material Science Applications:

The unique properties of Cp*FeMe2, including its ability to form well-defined complexes with various ligands, have led to its exploration in material science applications such as:

  • Development of new catalysts for olefin polymerization: This process involves the conversion of small alkene molecules into long polymer chains, used in the production of various plastics and materials.
  • Design of functional materials: By incorporating Cp*FeMe2 units into different materials, researchers aim to create novel functional properties, such as magnetism, conductivity, or light-emitting capabilities.

Iron(2+);1-methylcyclopenta-1,3-diene is a coordination compound consisting of iron in the +2 oxidation state complexed with 1-methylcyclopenta-1,3-diene. The molecular formula for this compound is C₁₂H₁₄Fe, and it has a molecular weight of approximately 218.06 g/mol. The structure features a central iron atom coordinated with the diene ligand, which contributes to its unique reactivity and properties.

1-Methylcyclopenta-1,3-diene itself is a cyclic diene with notable reactivity, particularly in Diels-Alder reactions and other cycloaddition processes . This compound is characterized by its ability to stabilize the iron center while allowing for various chemical transformations.

  • Diels-Alder Reactions: The diene can act as a diene in Diels-Alder reactions, forming cyclohexene derivatives when reacted with dienophiles.
  • Oxidation Reactions: The iron center can undergo oxidation to form iron(3+), which may alter the reactivity of the complex.
  • Ligand Exchange: The diene can be replaced by other ligands under certain conditions, leading to new coordination complexes .

Synthesis of Iron(2+);1-methylcyclopenta-1,3-diene typically involves:

  • Direct Reaction: Mixing iron(II) salts with 1-methylcyclopenta-1,3-diene under controlled conditions can yield the desired complex.
  • Solvent-Free Methods: Recent advancements have suggested solvent-free synthesis as a more environmentally friendly approach.
  • Ligand Coordination: In situ generation of 1-methylcyclopenta-1,3-diene may also be employed to ensure maximum reactivity during the coordination process .

Iron(2+);1-methylcyclopenta-1,3-diene has potential applications in various fields:

  • Catalysis: As a catalyst in organic synthesis due to its ability to facilitate reactions involving diene chemistry.
  • Material Science: Potential use in creating new materials that incorporate iron and diene functionalities.
  • Pharmaceuticals: Exploration as a drug candidate or as part of drug delivery systems due to its unique chemical properties .

Interaction studies on Iron(2+);1-methylcyclopenta-1,3-diene focus on its reactivity with various substrates. These studies often examine:

  • Reactivity with Nucleophiles: Understanding how the diene component interacts with nucleophiles can provide insights into its synthetic utility.
  • Metal-Ligand Interactions: Investigating how changes in the ligand environment affect the stability and reactivity of the iron center .

Several compounds share structural or functional similarities with Iron(2+);1-methylcyclopenta-1,3-diene. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
Iron(2+);CyclopentadieneC₈H₈FeMore reactive due to less steric hindrance
Cobalt(2+);CyclopentadieneC₈H₈CoSimilar coordination chemistry but different metal
Nickel(2+);CyclopentadieneC₈H₈NiExhibits different catalytic properties compared to iron
Iron(2+);Bicyclo[2.2.0]hexeneC₈H₈FeA bicyclic system that alters electronic properties

Iron(2+);1-methylcyclopenta-1,3-diene is unique due to its specific ligand environment and the stability imparted by the methyl group on the cyclopentadiene ring. This allows for distinct reactivity patterns not observed in other similar compounds.

Dates

Modify: 2024-04-14

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